molecular formula C10H9ClF3N3O2S2 B2796440 5-chloro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 1448037-48-6

5-chloro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No. B2796440
CAS RN: 1448037-48-6
M. Wt: 359.77
InChI Key: SANPIOHQGYFPEJ-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound belongs to the class of sulfonamides and has a molecular formula of C12H9ClF3N3O2S2.

Scientific Research Applications

Synthesis and Characterization

  • 5-chloro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide and its derivatives have been synthesized and characterized in various studies. For instance, Zhang Peng-yun (2013) synthesized a related compound from para-methyl-acetophenone and ethyl trifluoroacetate, investigating the effects of base amount, solvent, reaction temperature, and time on yield (Zhang Peng-yun, 2013).
  • Similarly, Ş. Küçükgüzel et al. (2013) synthesized derivatives by adding ethyl α-bromoacetate and anhydrous sodium acetate in dry ethanol to N-(substituted aryl/alkylcarbamothioyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzene sulfonamides (Ş. Küçükgüzel et al., 2013).

Biological Evaluation

  • T. Penning et al. (1997) conducted a study on sulfonamide-containing 1,5-diarylpyrazole derivatives, evaluating their ability to inhibit cyclooxygenase-2 (COX-2) both in vitro and in vivo, leading to the identification of celecoxib, a COX-2 inhibitor (T. Penning et al., 1997).
  • The inhibitory effects of novel derivatives on human erythrocyte carbonic anhydrase isoenzymes were studied by Nurgün Büyükkıdan et al. (2017), indicating that these compounds had more effective inhibitory activity than the parent compound and acetazolamide (Nurgün Büyükkıdan et al., 2017).

Antimicrobial and Antitubercular Applications

  • Ramesh M. Shingare et al. (2022) synthesized benzene sulfonamide pyrazole oxadiazole derivatives and evaluated their antimicrobial and antitubercular activity. Molecular docking studies were performed to understand their potential as antitubercular agents (Ramesh M. Shingare et al., 2022).

properties

IUPAC Name

5-chloro-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3N3O2S2/c11-8-1-2-9(20-8)21(18,19)15-4-6-17-5-3-7(16-17)10(12,13)14/h1-3,5,15H,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANPIOHQGYFPEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(F)(F)F)CCNS(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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